molecular formula C23H17ClF4N2O3 B12387193 4-chloro-3-N-[4-(difluoromethoxy)-2-methylphenyl]-6-fluoro-1-N-[(4-fluorophenyl)methyl]benzene-1,3-dicarboxamide

4-chloro-3-N-[4-(difluoromethoxy)-2-methylphenyl]-6-fluoro-1-N-[(4-fluorophenyl)methyl]benzene-1,3-dicarboxamide

Cat. No.: B12387193
M. Wt: 480.8 g/mol
InChI Key: NFAGOVIQVGGRKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-3-N-[4-(difluoromethoxy)-2-methylphenyl]-6-fluoro-1-N-[(4-fluorophenyl)methyl]benzene-1,3-dicarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple halogen atoms and functional groups, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-N-[4-(difluoromethoxy)-2-methylphenyl]-6-fluoro-1-N-[(4-fluorophenyl)methyl]benzene-1,3-dicarboxamide involves multiple steps, including the introduction of halogen atoms and the formation of amide bonds. Common synthetic routes may involve:

    Halogenation: Introduction of chlorine and fluorine atoms through halogenation reactions.

    Amidation: Formation of amide bonds using reagents such as carboxylic acids and amines.

    Substitution Reactions: Substitution of hydrogen atoms with functional groups like difluoromethoxy and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-N-[4-(difluoromethoxy)-2-methylphenyl]-6-fluoro-1-N-[(4-fluorophenyl)methyl]benzene-1,3-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups to lower oxidation states using reducing agents.

    Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-chloro-3-N-[4-(difluoromethoxy)-2-methylphenyl]-6-fluoro-1-N-[(4-fluorophenyl)methyl]benzene-1,3-dicarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-3-N-[4-(difluoromethoxy)-2-methylphenyl]-6-fluoro-1-N-[(4-fluorophenyl)methyl]benzene-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-{[3-(difluoromethoxy)-4-methoxyphenyl]methyl}aniline
  • 3-chloro-4-(difluoromethoxy)-N-[(4-fluorophenyl)methyl]aniline

Uniqueness

4-chloro-3-N-[4-(difluoromethoxy)-2-methylphenyl]-6-fluoro-1-N-[(4-fluorophenyl)methyl]benzene-1,3-dicarboxamide is unique due to its specific combination of halogen atoms and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H17ClF4N2O3

Molecular Weight

480.8 g/mol

IUPAC Name

4-chloro-3-N-[4-(difluoromethoxy)-2-methylphenyl]-6-fluoro-1-N-[(4-fluorophenyl)methyl]benzene-1,3-dicarboxamide

InChI

InChI=1S/C23H17ClF4N2O3/c1-12-8-15(33-23(27)28)6-7-20(12)30-22(32)16-9-17(19(26)10-18(16)24)21(31)29-11-13-2-4-14(25)5-3-13/h2-10,23H,11H2,1H3,(H,29,31)(H,30,32)

InChI Key

NFAGOVIQVGGRKR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)F)NC(=O)C2=C(C=C(C(=C2)C(=O)NCC3=CC=C(C=C3)F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.